molecular formula C11H8ClN3S B1425023 (2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine CAS No. 1283108-92-8

(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine

Cat. No. B1425023
M. Wt: 249.72 g/mol
InChI Key: CBSOLIQVXKVNGY-UHFFFAOYSA-N
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Description

“(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine” is a chemical compound with the molecular formula C11H8ClN3S and a molecular weight of 249.72 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine” is characterized by the presence of an imidazole ring, a thiazole ring, and a phenyl ring . The imidazole and thiazole rings are fused together, forming a unique heterocyclic structure .


Chemical Reactions Analysis

While specific chemical reactions involving “(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine” are not available, it’s worth noting that thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities .

Scientific Research Applications

Synthesis and Characterization

The scientific interest in compounds like (2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine primarily revolves around their synthesis and potential applications in various fields, including medicinal chemistry and materials science. One key area of research has been the development of novel synthetic routes to access imidazo[2,1-b]thiazol-5-amine derivatives. For example, Mahdavi et al. (2012) demonstrated a one-pot, four-component synthesis method that provided moderate to good yields of novel imidazo[2,1-b]thiazol-5-amine derivatives, showcasing the chemical flexibility and potential for further functionalization of these compounds (Mahdavi et al., 2012). Additionally, Bangade et al. (2013) reported a DABCO-catalyzed highly regioselective synthesis of fused imidazo-heterocycles in an aqueous medium, highlighting a greener, more sustainable approach to synthesizing these complex molecules (Bangade et al., 2013).

Antimicrobial Activity

Research into the antimicrobial properties of imidazo[2,1-b][1,3]thiazole derivatives has uncovered promising results. Shankerrao et al. (2017) synthesized a series of imidazothiazole derivatives of benzofuran and screened them for antimicrobial activities, finding that some compounds exhibited significant efficacy (Shankerrao et al., 2017).

Anticancer and Antioxidant Activities

The exploration of anticancer and antioxidant properties is another vital area of research. Hussein and Al-lami (2022) synthesized Mannich bases containing an imidazo (2, 1-b) Thiazole moiety and assessed their antioxidant and cytotoxic activities against kidney cancer, revealing excellent anti-cancer activity for certain derivatives (Hussein & Al-lami, 2022).

Anti-inflammatory Evaluation

The synthesis and evaluation of imidazo[2,1-b]thiazole derivatives for anti-inflammatory activities represent a significant interest in medicinal chemistry. Jadhav et al. (2008) synthesized a series of 6-substituted and 5,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles and evaluated their in vivo analgesic and anti-inflammatory activities, identifying structural features that enhance activity (Jadhav et al., 2008).

Future Directions

The future directions for research on “(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine” and related compounds could involve further exploration of their biological activities and potential applications in medicine . This could include investigating their potential as antimicrobial, anti-inflammatory, and antitumor agents .

properties

IUPAC Name

2-chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c12-8-2-1-7(5-9(8)13)10-6-15-3-4-16-11(15)14-10/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSOLIQVXKVNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN3C=CSC3=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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